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Compound of Interest

Compound Name: Triton

Cat. No.: B1239919

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triton X-100 is a non-ionic detergent widely employed in biochemical and molecular biology
applications for the solubilization of membrane proteins.[1][2] Its amphipathic nature,
characterized by a hydrophilic polyethylene oxide chain and a hydrophobic aromatic
hydrocarbon group, allows it to effectively disrupt lipid bilayers while often preserving the native
structure and function of the protein of interest.[1] This makes it a valuable tool for extracting
membrane proteins for various downstream applications, including immunoprecipitation,
Western blotting, and functional assays.[3][4] Unlike ionic detergents, which are often
denaturing, the mild, non-denaturing properties of Triton X-100 make it suitable for isolating
proteins in their biologically active form.[5][6]

Physicochemical Properties of Triton X-100

The efficacy of a detergent is dictated by its physicochemical properties. Understanding these
characteristics is crucial for optimizing solubilization protocols.
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Property Value References

Non-ionic polyoxyethylene
Detergent Class [31[7]
surfactant

Average Molecular Weight ~625 - 647 g/mol [3161[7]

Critical Micelle Concentration 0.2 - 0.9 mM (approx. 0.012% -
[11E31[7]

(CMC) 0.058% wi/v)

Aggregation Number 100 - 155 [21[7]
Micelle Molecular Weight ~80,000 - 90,000 g/mol [2][7]
Cloud Point 64 - 65°C [21[7]
Dialyzable No [7]

Principle of Membrane Protein Solubilization

Solubilization of membrane proteins is a multi-step process that relies on the detergent
concentration being above its Critical Micelle Concentration (CMC).[5][8] Below the CMC,
detergent molecules exist as monomers. Above the CMC, they self-assemble into micelles.

» Membrane Partitioning: Detergent monomers partition into the lipid bilayer.

 Lipid-Detergent Micelle Formation: As the detergent concentration increases, the bilayer
becomes saturated, leading to the formation of mixed micelles containing both lipids and
detergent molecules.

» Protein-Detergent Micelle Formation: Finally, individual membrane proteins are encapsulated
within detergent micelles, effectively solubilizing them in the aqueous buffer.[9] The
hydrophobic regions of the protein are shielded by the detergent's hydrophobic tails, while
the hydrophilic heads interact with the agueous environment.[5]
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Step 1: Detergent monomers partition into the lipid bilayer

Step 2: Formation of mixed lipid-detergent micelles

Step 3: Solubilized prot¢in in a detergent micelle

Click to download full resolution via product page

Caption: Mechanism of membrane protein solubilization by Triton X-100.

Application Notes
Advantages of Triton X-100:

» Mild and Non-denaturing: It is less harsh than ionic detergents, making it ideal for preserving
protein structure and function.[3][5] It breaks lipid-lipid and lipid-protein interactions but

generally not protein-protein interactions.[6][10]

o Versatility: Widely used for general cell lysis and extraction of membrane proteins for a broad

range of functional and structural studies.[3]

Limitations and Considerations:

» Protein Dependent Efficacy: The effectiveness of Triton X-100 can be protein-specific. While
it may efficiently solubilize one protein, it can lead to the degradation or denaturation of more
labile protein complexes.[3][9] For example, while Triton X-100 efficiently solubilized a
photosynthetic superassembly from Rhodobacter capsulatus (>95%), it caused significant
degradation of the labile light-harvesting complex | (LHI).[3]
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» Disruption of Interactions: Although generally mild, it can still disrupt some sensitive protein-
protein interactions.[3]

» Non-Dialyzable: Due to its large micelle size, Triton X-100 is not easily removed by dialysis,
which can be a consideration for certain downstream applications.[7]

o Optimization is Key: The optimal concentration of Triton X-100 must be determined
empirically to effectively solubilize the protein of interest without causing denaturation.[1][11]
A detergent-to-protein ratio of around 10:1 is often required to fully exchange native lipid
interactions for detergent ones.[5]

Experimental Protocols

Protocol 1: General Solubilization of Membrane Proteins
from Cultured Cells

This protocol provides a general framework for extracting membrane proteins from a pellet of
cultured mammalian cells.[3][11]

Materials:

e Triton X-100 Lysis Buffer: 50 mM Tris-HCI (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v)
Triton X-100.

o Protease and Phosphatase Inhibitor Cocktails: (e.g., Roche cOmplete™, PhosSTOP™). Add
fresh to the lysis buffer immediately before use.

o Phosphate-Buffered Saline (PBS), ice-cold.
e Cultured cells.

o Cell scraper.

e Microcentrifuge and tubes.

Methodology:
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Cell Harvest: Aspirate the culture medium. Wash the cells with ice-cold PBS. Scrape the
cells and transfer them to a pre-chilled microcentrifuge tube.

Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.

Lysis: Resuspend the cell pellet in ice-cold Triton X-100 Lysis Buffer supplemented with
protease and phosphatase inhibitors. A common starting point is to use 500 pL of buffer for a
cell pellet from a 10 cm dish.

Solubilization: Incubate the lysate on a rotator or wheel at 4°C for 30-60 minutes to facilitate
lysis and membrane protein solubilization.[3][12] Occasional vortexing can also be
performed.[3]

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 - 17,000 x g) for 15 minutes at
4°C to pellet insoluble cellular debris, such as cytoskeletal components and nuclei.[3]

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized
membrane proteins. Avoid disturbing the pellet. The sample is now ready for downstream
analysis or further purification.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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x-100]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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